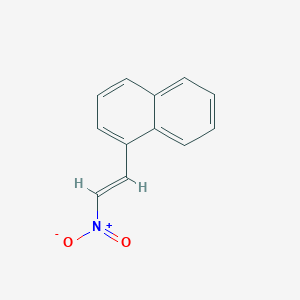
1-(2-Nitrovinil)naftaleno
Descripción general
Descripción
1-(2-Nitrovinyl)naphthalene is a chemical compound with the molecular formula C12H9NO2. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its unique structure, where a nitrovinyl group is attached to the naphthalene core.
Aplicaciones Científicas De Investigación
1-(2-Nitrovinyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has explored its role in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Naphthoquinones, a class of compounds structurally related to 1-(2-nitrovinyl)naphthalene, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on their structural differences . The interaction of 1-(2-Nitrovinyl)naphthalene with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Naphthalene and substituted naphthalenes have been reported to be metabolized by various bacterial species, indicating the involvement of microbial degradation pathways
Pharmacokinetics
A drug-like molecule (dlm) possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
Related compounds such as (e)-9-(2-nitrovinyl)anthracenes have been found to elicit potent antiproliferative effects in certain cell lines
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Nitrovinyl)naphthalene. For instance, particulate matter (PM) can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Furthermore, naphthalene is considered a major environmental risk driver, with individual risk levels influenced by several factors .
Métodos De Preparación
The synthesis of 1-(2-Nitrovinyl)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitration reagent. This reaction is often catalyzed by nickel acetate tetrahydrate, which enhances the conversion efficiency . The reaction conditions are generally mild and environmentally benign, making this method suitable for industrial applications .
Análisis De Reacciones Químicas
1-(2-Nitrovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include hydrogen for reduction, nitric acid for nitration, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(2-Nitrovinyl)naphthalene can be compared with other nitroaromatic compounds, such as:
1-Nitronaphthalene: Similar in structure but lacks the vinyl group.
2-Nitronaphthalene: Another isomer with the nitro group at a different position.
1,5-Dinitronaphthalene: Contains two nitro groups, leading to different reactivity and applications.
The uniqueness of 1-(2-Nitrovinyl)naphthalene lies in its nitrovinyl group, which imparts distinct chemical and biological properties compared to other nitroaromatic compounds.
Propiedades
IUPAC Name |
1-(2-nitroethenyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGHIXNKWOUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298147 | |
| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4735-49-3 | |
| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
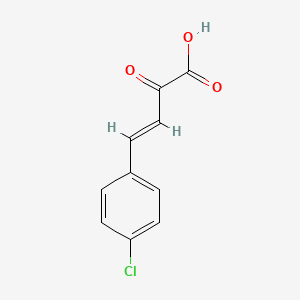

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)




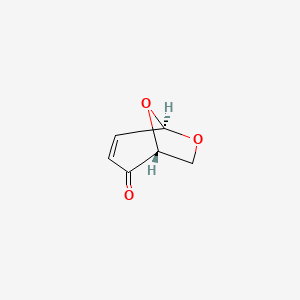
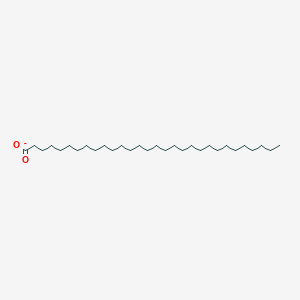
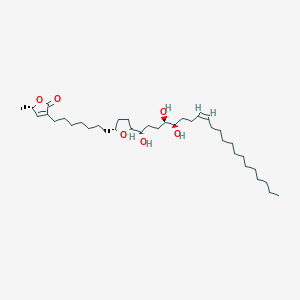
![1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-](/img/structure/B1234505.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
